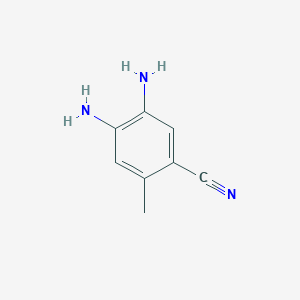![molecular formula C11H14BrCl2NO B3316041 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride CAS No. 952290-08-3](/img/structure/B3316041.png)
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride
Descripción general
Descripción
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride, also known as BCMO, is a synthetic compound that is used in scientific research. It is a member of the morpholine family of compounds and is used primarily in the study of the nervous system. In
Aplicaciones Científicas De Investigación
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride is primarily used in scientific research to study the nervous system. It has been shown to modulate the activity of certain neurotransmitter receptors, including the GABA-A receptor and the glycine receptor. These receptors are important targets for the treatment of various neurological disorders, including anxiety, depression, and epilepsy.
Mecanismo De Acción
The mechanism of action of 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor and the glycine receptor. This means that it enhances the activity of these receptors in the presence of their natural ligands. The exact binding site of 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride on these receptors is still under investigation.
Biochemical and Physiological Effects
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the activity of the GABA-A receptor and the glycine receptor, leading to increased inhibitory neurotransmission in the nervous system. This can result in sedation, anxiolysis, and anticonvulsant effects. 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride has also been shown to have analgesic effects, possibly through modulation of the mu-opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride in lab experiments is its selectivity for the GABA-A receptor and the glycine receptor. This allows researchers to study the effects of these receptors specifically, without interference from other neurotransmitter systems. However, one limitation of using 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride is its relatively low potency compared to other compounds that target these receptors. This can make it difficult to achieve the desired effects at low concentrations.
Direcciones Futuras
There are a number of future directions for research on 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride. One area of interest is the development of more potent analogs of 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride that can be used in lower concentrations. Another area of interest is the investigation of the binding site of 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride on the GABA-A receptor and the glycine receptor, which could lead to the development of more selective compounds. Finally, the therapeutic potential of 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride and its analogs for the treatment of neurological disorders should be further explored.
Propiedades
IUPAC Name |
4-[(4-bromo-3-chlorophenyl)methyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14;/h1-2,7H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMGQPDGKLVJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315977.png)
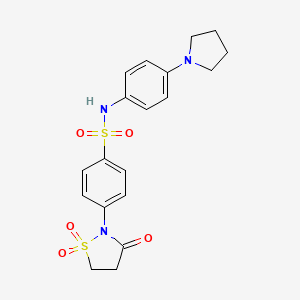
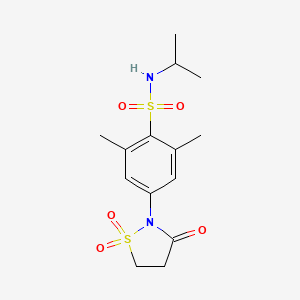
![Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine](/img/structure/B3315998.png)

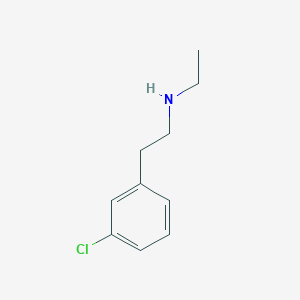
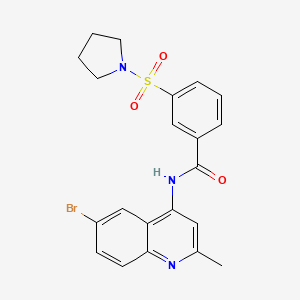
![7-Methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B3316022.png)




